molecular formula C13H13Cl2N3O B10892495 2,4-dichloro-N-methyl-N-[(1-methyl-1H-pyrazol-5-yl)methyl]benzamide

2,4-dichloro-N-methyl-N-[(1-methyl-1H-pyrazol-5-yl)methyl]benzamide

Cat. No.: B10892495
M. Wt: 298.16 g/mol
InChI Key: BEKGDBSCTUOAJO-UHFFFAOYSA-N
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Description

2,4-DICHLORO-N~1~-METHYL-N~1~-[(1-METHYL-1H-PYRAZOL-5-YL)METHYL]BENZAMIDE is a synthetic organic compound that belongs to the class of benzamides It is characterized by the presence of two chlorine atoms at the 2 and 4 positions on the benzene ring, a methyl group attached to the nitrogen atom, and a pyrazole ring linked to the benzamide structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-DICHLORO-N~1~-METHYL-N~1~-[(1-METHYL-1H-PYRAZOL-5-YL)METHYL]BENZAMIDE typically involves multiple steps. One common method starts with the chlorination of a benzene derivative to introduce the chlorine atoms at the 2 and 4 positions. This is followed by the formation of the benzamide structure through an amide coupling reaction. The pyrazole ring is then introduced via a nucleophilic substitution reaction, where the pyrazole derivative reacts with the benzamide intermediate under basic conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent production. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to maximize efficiency and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

2,4-DICHLORO-N~1~-METHYL-N~1~-[(1-METHYL-1H-PYRAZOL-5-YL)METHYL]BENZAMIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce primary or secondary amines .

Scientific Research Applications

2,4-DICHLORO-N~1~-METHYL-N~1~-[(1-METHYL-1H-PYRAZOL-5-YL)METHYL]BENZAMIDE has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and inflammatory conditions.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,4-DICHLORO-N~1~-METHYL-N~1~-[(1-METHYL-1H-PYRAZOL-5-YL)METHYL]BENZAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. These interactions can lead to changes in cellular signaling pathways, ultimately affecting biological processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,4-DICHLORO-N~1~-METHYL-N~1~-[(1-METHYL-1H-PYRAZOL-5-YL)METHYL]BENZAMIDE is unique due to its combination of functional groups, which confer specific chemical and biological properties. The presence of both the benzamide and pyrazole moieties allows for diverse interactions with molecular targets, making it a versatile compound in research and industrial applications .

Properties

Molecular Formula

C13H13Cl2N3O

Molecular Weight

298.16 g/mol

IUPAC Name

2,4-dichloro-N-methyl-N-[(2-methylpyrazol-3-yl)methyl]benzamide

InChI

InChI=1S/C13H13Cl2N3O/c1-17(8-10-5-6-16-18(10)2)13(19)11-4-3-9(14)7-12(11)15/h3-7H,8H2,1-2H3

InChI Key

BEKGDBSCTUOAJO-UHFFFAOYSA-N

Canonical SMILES

CN1C(=CC=N1)CN(C)C(=O)C2=C(C=C(C=C2)Cl)Cl

Origin of Product

United States

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